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molecular formula C11H13FO3 B8620719 Ethyl 2-(4-fluoro-3-methylphenoxy)acetate

Ethyl 2-(4-fluoro-3-methylphenoxy)acetate

Cat. No. B8620719
M. Wt: 212.22 g/mol
InChI Key: QHXJZQPWGILCKU-UHFFFAOYSA-N
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Patent
US07879911B2

Procedure details

To the solution of ethyl 2-(4-fluoro-3-methylphenoxy)acetate (1.1 g, 5.1 mmol) in 10 mL dioxane was added 10 mL aqueous 5% KOH at 25° C. After being stirred for 30 min at room temperature the reaction was quenched by the addition of 12 mL of 1M aqueous HCl. The mixture was extracted ethyl acetate (2×40 mL) and the combined organic layers were washed with brine (2×30 mL). The solution was dried over Na2SO4 before being concentrated under reduced pressure. The crude product was used directly in the next reaction without further purification.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][CH2:7][C:8]([O:10]CC)=[O:9])=[CH:4][C:3]=1[CH3:15].[OH-].[K+]>O1CCOCC1>[F:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][CH2:7][C:8]([OH:10])=[O:9])=[CH:4][C:3]=1[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
FC1=C(C=C(OCC(=O)OCC)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred for 30 min at room temperature the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched by the addition of 12 mL of 1M aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted ethyl acetate (2×40 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was used directly in the next reaction without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC1=C(C=C(OCC(=O)O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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